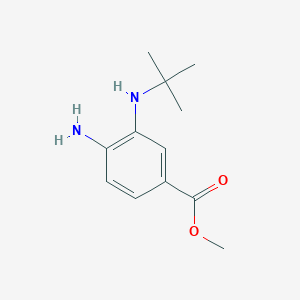

Methyl 4-amino-3-(tert-butylamino)benzoate

Description

Methyl 4-amino-3-(tert-butylamino)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, an amino group at the para position (C4), and a tert-butylamino substituent at the meta position (C3). This compound is structurally significant due to its dual amino functionalities and steric bulk from the tert-butyl group, which influence its physicochemical properties and biological interactions. It serves as an intermediate in synthesizing pharmacologically active heterocyclic compounds, particularly those targeting aquaporin inhibitors and other therapeutic agents .

Key properties include:

Properties

IUPAC Name |

methyl 4-amino-3-(tert-butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)14-10-7-8(11(15)16-4)5-6-9(10)13/h5-7,14H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVMUVHFLYEHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101166953 | |

| Record name | Benzoic acid, 4-amino-3-[(1,1-dimethylethyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-31-3 | |

| Record name | Benzoic acid, 4-amino-3-[(1,1-dimethylethyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3-[(1,1-dimethylethyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(tert-butylamino)benzoate typically involves the esterification of 4-amino-3-(tert-butylamino)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be summarized as follows:

Starting Material: 4-amino-3-(tert-butylamino)benzoic acid.

Reagent: Methanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(tert-butylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-amino-3-(tert-butylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(tert-butylamino)benzoate involves its interaction with specific molecular targets. The amino and tert-butylamino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Nitro groups (as in 4-tert-butylamino-3-nitrobenzoic acid) are critical for synthesizing nitro-reduced pharmacophores but may reduce solubility .

Physicochemical Properties

Solubility and Stability

- This compound exhibits lower aqueous solubility compared to ethyl or methyl benzoate derivatives due to the hydrophobic tert-butyl group .

- The hydrochloride salt form improves solubility in polar solvents (e.g., methanol, DMSO) but may reduce thermal stability .

Biological Activity

Methyl 4-amino-3-(tert-butylamino)benzoate is an organic compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes:

- Amino Group : Contributing to its interaction with biological targets.

- Tert-butylamino Group : Enhancing lipophilicity and potentially affecting pharmacokinetics.

- Methyl Ester Functional Group : Influencing solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Ion Channels : The compound may modulate ion channels, influencing nerve signal transmission.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Binding : The amino groups can form hydrogen bonds with various receptors, altering their activity.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound and related compounds. Below is a summary of relevant findings:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-3-methylbenzoate | Contains a methyl group at position 3 | Less sterically hindered than tert-butyl variant |

| Methyl 4-(butylamino)benzoate | Contains a butyl group instead of tert-butyl | Potentially different solubility and activity |

| Tetracaine | Established local anesthetic | Widely used in clinical settings |

| Pramocaine | Lower toxicity compared to traditional agents | Effective alternative in local anesthesia |

Q & A

Q. What synthetic routes are recommended for preparing Methyl 4-amino-3-(tert-butylamino)benzoate?

- Methodological Answer : The compound can be synthesized via sequential protection and coupling reactions. For example, tert-butylamino groups are often introduced using Boc (tert-butoxycarbonyl) protection strategies. A typical approach involves:

Amino group protection : Use Boc-anhydride to protect the primary amine, followed by selective deprotection of the tert-butylamino group under acidic conditions.

Esterification : React the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.

Analytical validation (e.g., NMR, IR) is critical to confirm regioselectivity and purity. Similar methodologies are described in multi-step syntheses of structurally related benzoates .

Q. How should researchers validate the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Verify the presence of tert-butyl protons (δ ~1.3 ppm) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 181.2, as per molecular weight 180.2 in ).

- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 59.98%, H: 6.71%, N: 15.54% for C₉H₁₂N₂O₂).

Discrepancies in elemental data may indicate residual solvents or incomplete reactions, requiring repurification via column chromatography .

Advanced Research Questions

Q. How can computational modeling resolve steric effects of the tert-butylamino group in reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict steric hindrance and electronic effects. For example:

- Steric maps : Analyze spatial occupancy of the tert-butyl group to rationalize low yields in nucleophilic substitutions.

- Transition-state modeling : Compare activation energies for reactions (e.g., amide coupling) with/without the tert-butyl group.

Experimental validation via kinetic studies (e.g., monitoring reaction rates under controlled conditions) is essential. Analogous approaches are used in studies of tert-butyl-protected intermediates .

Q. What strategies address contradictions in spectroscopic data for diastereomeric byproducts?

- Methodological Answer : Contradictions in NMR splitting patterns or melting points may arise from diastereomers (e.g., due to chiral centers). Solutions include:

- Chiral HPLC : Separate enantiomers using a chiral stationary phase.

- X-ray crystallography : Resolve absolute configuration ambiguities.

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) that obscure signals.

highlights diastereomeric ratios (50:50) in structurally similar compounds, emphasizing the need for advanced separation techniques .

Q. How does the tert-butylamino group influence solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility profiling : Conduct experiments in solvents (e.g., DMSO, water) at pH 1–14. The tert-butyl group likely reduces aqueous solubility but enhances lipid bilayer permeability.

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolysis of the ester group is a key degradation pathway.

Safety data for similar tert-butyl derivatives (e.g., storage at 2–8°C in ) suggest temperature-sensitive stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.